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molecular formula C10H10BrFO B8661934 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol

1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol

Cat. No. B8661934
M. Wt: 245.09 g/mol
InChI Key: LLTQJDSKKZYFAY-UHFFFAOYSA-N
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Patent
US08242139B2

Procedure details

A 100 mL 3-neck round bottom flask was charged with 4-bromo-2-fluoro-1-iodobenzene (1000 mg, 3.32 mmol) and diethyl ether (30 mL). The solution was cooled to −78°G, and n-butyllithium (1.329 mL, 3.32 mmol) was added dropwise, keeping the temperature below −68° C. After stirring for 15 min, cyclobutanone (0.249 mL, 3.32 mmol) was added dropwise, keeping temperature below −68° C. The solution was stirred at −78° C. for 15 min. The reaction was then quenched by the addition of saturated ammonium chloride (25 mL). The layers were separated, and the organic was washed with water (1×10 mL) and brine (1×10 mL). The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2 gel), eluting with 3% ethyl-acetate/hexanes to give the desired product. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.55-1.69 (m, 1H), 1.91-2.05 (m, 1H), 2.19-2.28 (m, 2H), 2.46-2.55 (m, 2H), 5.59 (s, 1H), 7.33-7.40 (m, 2H), 7.44-7.48 (m, 2H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.329 mL
Type
reactant
Reaction Step Two
Quantity
0.249 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([F:9])[CH:3]=1.C([Li])CCC.[C:15]1(=[O:19])[CH2:18][CH2:17][CH2:16]1>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:15]2([OH:19])[CH2:18][CH2:17][CH2:16]2)=[C:4]([F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.329 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.249 mL
Type
reactant
Smiles
C1(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −68° C
CUSTOM
Type
CUSTOM
Details
temperature below −68° C
STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of saturated ammonium chloride (25 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic was washed with water (1×10 mL) and brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2 gel)
WASH
Type
WASH
Details
eluting with 3% ethyl-acetate/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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